molecular formula C13H21NO3 B2767974 N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine CAS No. 919724-43-9

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine

Cat. No.: B2767974
CAS No.: 919724-43-9
M. Wt: 239.315
InChI Key: KLKCCXUPKWAKKI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a methoxypropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-hexadecanamide
  • N-(3,4-dimethoxybenzyl)-acetamide

Uniqueness

N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine functional groups. This combination of features can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-15-8-4-7-14-10-11-5-6-12(16-2)13(9-11)17-3/h5-6,9,14H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKCCXUPKWAKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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